Methyl 2-(Methylsulfonamido)phenylacetate
Description
Contextual Significance within Sulfonamide and Phenylacetate (B1230308) Chemical Classes
The scientific intrigue surrounding Methyl 2-(methylsulfonamido)phenylacetate stems directly from its position at the intersection of two pharmacologically and industrially significant families of compounds: sulfonamides and phenylacetates.
Sulfonamides are a cornerstone of medicinal chemistry. sciepub.comresearchgate.net This class of compounds, characterized by a sulfonyl group connected to an amine, is renowned for its broad spectrum of biological activities. researchgate.netnih.gov The parent sulfonamide, sulfanilamide, was among the first successful antibacterial drugs. nih.gov Since then, numerous derivatives have been developed, exhibiting a wide array of pharmacological effects, including antibacterial, anti-inflammatory, anticancer, and diuretic properties. sciepub.comresearchgate.net The sulfonamide group's ability to act as a bioisostere for other functional groups, such as carboxylic acids, and its capacity to form key hydrogen bonds with biological targets contribute to its prevalence in drug design. nih.gov
Phenylacetates , on the other hand, are derivatives of phenylacetic acid. wikipedia.org Phenylacetic acid and its esters, like methyl phenylacetate, are found in nature and are utilized in various applications, including the fragrance industry and as precursors in the synthesis of pharmaceuticals. wikipedia.org In a biological context, phenylacetate itself is a metabolite of phenylalanine and has been investigated for its potential as an antineoplastic agent. nih.gov The phenylacetate scaffold is a common feature in many biologically active compounds and can be modified to modulate properties such as lipophilicity and metabolic stability. researchgate.net
The combination of these two moieties in this compound results in a molecule with a unique set of physicochemical properties. The acidic N-H of the sulfonamide group, coupled with the ester functionality and the aromatic ring, presents multiple points for potential molecular interactions and further chemical modifications.
Rationale for Academic Research Focus on the Compound and its Analogs
The academic and industrial research interest in this compound and its analogs is largely propelled by the potential for discovering novel bioactive molecules. The core rationale can be broken down into several key areas:
Drug Discovery and Medicinal Chemistry: The primary driver for research into this compound and its analogs is the quest for new therapeutic agents. By combining the well-known pharmacophore of sulfonamides with the phenylacetate scaffold, researchers aim to create hybrid molecules that may exhibit unique or enhanced biological activities. researchgate.netnih.gov The exploration of such compounds could lead to the identification of new leads for various diseases, leveraging the established activities of both parent classes. sciepub.comresearchgate.net For instance, N-sulfonylated amino acids and their derivatives have been investigated for a range of biological activities, including fungicidal properties. researchgate.net
Synthesis of Novel Chemical Entities: The development of efficient and versatile synthetic routes to this compound and its analogs is a significant area of research. researchgate.net The synthesis of N-arylsulfonyl-alpha-amino acid esters, a class to which this compound belongs, presents interesting chemical challenges and opportunities for the development of new synthetic methodologies. nih.gov
Structure-Activity Relationship (SAR) Studies: The investigation of analogs of this compound is crucial for establishing structure-activity relationships. By systematically modifying different parts of the molecule—such as the substituents on the phenyl ring, the alkyl group on the sulfonyl moiety, or the ester group—researchers can elucidate the key structural features required for a specific biological activity. nih.gov This knowledge is invaluable for the rational design of more potent and selective compounds.
While specific research findings on the biological activity of this compound are not extensively published in publicly accessible literature, the compound serves as a valuable building block and a template for the design of new chemical libraries for screening against various biological targets. The research on related sulfonamide and phenylacetate derivatives provides a strong impetus for the continued investigation of this and similar molecules.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 117239-82-4 |
| Molecular Formula | C₁₀H₁₃NO₄S |
| Molecular Weight | 243.28 g/mol |
| IUPAC Name | This compound |
| Physical Form | Solid |
| Purity | Typically ≥95% |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[2-(methanesulfonamido)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-15-10(12)7-8-5-3-4-6-9(8)11-16(2,13)14/h3-6,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXQFGLHGRJPJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis Strategies for Methyl 2-(Methylsulfonamido)phenylacetate
The direct synthesis of this compound hinges on the logical and sequential or convergent assembly of its constituent parts. This typically involves the formation of the sulfonamide bond followed by esterification, or vice-versa.
A primary and rational synthetic route to this compound begins with a precursor that contains the core phenylacetate (B1230308) skeleton. A common and logical starting material is a derivative of 2-aminophenylacetic acid or its corresponding methyl ester, methyl 2-aminophenylacetate.
Pathway 1: Sulfonylation followed by Esterification
One logical pathway involves the initial sulfonylation of 2-aminophenylacetic acid. This reaction is typically achieved by treating the amino acid with methanesulfonyl chloride in the presence of a suitable base to neutralize the hydrogen chloride byproduct. The resulting intermediate is 2-(methylsulfonamido)phenylacetic acid. The subsequent step is the esterification of this carboxylic acid with methanol, often under acidic conditions (e.g., using sulfuric acid or thionyl chloride) or using a coupling agent, to yield the final product, this compound.
Pathway 2: Esterification followed by Sulfonylation
Alternatively, the synthesis can commence with methyl 2-aminophenylacetate. In this pathway, the amino group of the ester is reacted with methanesulfonyl chloride. Pyridine (B92270) is a commonly used solvent and base for this type of transformation, facilitating the reaction to afford this compound directly. A general procedure involves dissolving the starting amine in a solvent like dichloromethane (B109758) and adding pyridine, followed by the slow addition of methanesulfonyl chloride at a reduced temperature (e.g., 0 °C) and then allowing the reaction to proceed to completion at room temperature. prepchem.com
A related approach involves the synthesis of N-(2-fluorophenyl)methanesulfonamide, which has been prepared with a 98% yield using methanesulfonyl chloride and pyridine in dichloromethane. prepchem.com This highlights the efficiency of this type of sulfonylation reaction.
| Precursor 1 | Precursor 2 | Reagents/Conditions | Intermediate | Final Product |
| 2-Aminophenylacetic acid | Methanesulfonyl chloride | Base (e.g., Pyridine, NaOH) | 2-(Methylsulfonamido)phenylacetic acid | This compound (via subsequent esterification) |
| Methyl 2-aminophenylacetate | Methanesulfonyl chloride | Pyridine, Dichloromethane | Not applicable (direct reaction) | This compound |
| 2-Nitrophenylacetic acid | Sodium methanesulfinate | Iron catalyst (e.g., FeCl2), Reductant (e.g., NaHSO3) | Not applicable (one-pot) | 2-(Methylsulfonamido)phenylacetic acid (requires esterification) |
This table presents rationalized synthetic pathways and does not represent a single, specific experimental procedure but rather a composite of established chemical transformations.
The formation of this compound is governed by well-understood reaction mechanisms.
Sulfonamidation: The reaction between an amine (like methyl 2-aminophenylacetate) and a sulfonyl chloride (methanesulfonyl chloride) is a nucleophilic acyl substitution at the sulfur atom. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion as a leaving group. A base is required to neutralize the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Fischer Esterification: When synthesizing from 2-(methylsulfonamido)phenylacetic acid, the classic Fischer esterification is a common method. This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the methyl ester.
Development of Advanced Synthetic Protocols
To improve efficiency, yield, and sustainability, more advanced synthetic methods are continually being developed. These often involve the use of catalysts to promote the desired transformations under milder conditions.
Modern synthetic chemistry has seen a surge in the use of metal catalysts to facilitate the formation of C-N and S-N bonds.
Catalytic Sulfonamidation: Several catalytic systems have been developed for the synthesis of N-arylsulfonamides, which are structurally related to the target molecule. These methods often offer advantages over traditional approaches by using alternative starting materials or operating under milder conditions. For instance, palladium-catalyzed reductive coupling of nitroarenes with sodium arylsulfinates provides a direct route to N-arylsulfonamides. google.com Similarly, iron-catalyzed systems have been employed for the same transformation, using readily available nitroarenes as the nitrogen source and a reductant like sodium bisulfite. prepchem.comgoogle.com These methods could potentially be adapted for the synthesis of 2-(methylsulfonamido)phenylacetic acid from 2-nitrophenylacetic acid, which would then be esterified.
Copper and nickel-based catalysts are also widely used for N-arylation reactions, including the formation of sulfonamides. chemicalbook.comnih.gov These catalytic cycles typically involve oxidative addition, ligand exchange, and reductive elimination steps to form the desired N-S bond.
| Catalyst System | Starting Material 1 | Starting Material 2 | Key Features | Potential Application |
| Pd/C | Nitroarene | Sodium arylsulfinate | One-step, direct coupling | Synthesis of 2-(methylsulfonamido)phenylacetic acid from 2-nitrophenylacetic acid |
| FeCl2/NaHSO3 | Nitroarene | Sodium arylsulfinate | Mild conditions, readily available materials | Synthesis of 2-(methylsulfonamido)phenylacetic acid from 2-nitrophenylacetic acid |
| Copper salts | Arylboronic acid | Sulfamoyl azide | Room temperature, open air | Formation of the N-aryl sulfonamide bond |
| Nickel complexes | N-arylsulfonamide | Aryl bromide | Ligandless, good for diarylsulfonamides | Could be adapted for related structures |
This table summarizes catalytic approaches applicable to the synthesis of the sulfonamide moiety.
The introduction of chirality into molecules is a cornerstone of modern drug discovery and materials science. For a molecule like this compound, stereocenters could potentially exist at the α-carbon of the phenylacetate moiety.
The stereoselective synthesis of α-amino acid derivatives is a well-established field. orgsyn.orggoogleapis.com One approach involves the use of a chiral auxiliary. For example, a chiral glyoxylate-derived N-sulfinyl imine can undergo stereoselective C-radical addition, facilitated by photoredox catalysis, to produce unnatural α-amino acids with high diastereoselectivity. orgsyn.org While not directly applied to the target molecule, this principle could be adapted. For instance, a chiral precursor could be used to establish the stereochemistry at the α-carbon before the sulfonamide group is introduced.
Another strategy is dynamic kinetic resolution. In this process, a racemic mixture of an N-protected amino acid ester can be hydrolyzed using a chiral phase-transfer catalyst, leading to the formation of an enantioenriched α-chiral amino acid. nih.gov Computational studies have been employed to understand the noncovalent interactions between the substrate and catalyst that govern the stereoselectivity. researchgate.net Such a strategy could theoretically be applied to resolve a racemic mixture of this compound or its precursor acid.
Investigation of Reaction Mechanisms and Kinetics
Understanding the mechanism and kinetics of the reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields.
Mechanistic studies on the iron-catalyzed formation of N-arylsulfonamides suggest that the N-S bond may form through the direct coupling of a nitroarene with a sodium arylsulfinate before the reduction of the nitro group occurs. google.com A proposed intermediate in this process is an N-aryl-N-arenesulfonylhydroxylamine. prepchem.com
The kinetics of esterification reactions, particularly those involving amino acid derivatives, have been studied to understand the influence of various factors. For N-protected amino acids, the nature of the solvent and the ratio of reagents can significantly affect the selectivity of kinetic resolution processes. google.com In enzyme-catalyzed esterifications, the choice of enzyme and reaction conditions, such as pH, can dramatically influence the reaction rate and yield. For standard acid-catalyzed esterification, the reaction is typically equilibrium-controlled, and the rate is dependent on the concentrations of the acid, alcohol, and catalyst.
Elucidation of Primary and Secondary Reaction Pathways
The primary synthetic route to this compound is proposed to proceed via the sulfonylation of an aniline (B41778) derivative. This pathway is analogous to the synthesis of similar N-arylsulfonamides.
Primary Reaction Pathway:
The most direct and plausible primary pathway for the synthesis of this compound involves the reaction of methyl anthranilate with methanesulfonyl chloride. This reaction is a nucleophilic substitution at the sulfonyl group.
Step 1: Nucleophilic Attack. The synthesis commences with the nucleophilic attack of the amino group of methyl anthranilate on the sulfur atom of methanesulfonyl chloride. The lone pair of electrons on the nitrogen atom acts as the nucleophile.
Step 2: Formation of a Tetrahedral Intermediate. This attack leads to the formation of a transient tetrahedral intermediate.
Step 3: Elimination of Chloride. The intermediate then collapses, with the departure of a chloride ion as the leaving group, resulting in the formation of a protonated sulfonamide.
Step 4: Deprotonation. In the presence of a base, the protonated sulfonamide is deprotonated to yield the final product, this compound, and the corresponding protonated base. A common base used for this purpose is triethylamine, which neutralizes the hydrogen chloride (HCl) byproduct formed during the reaction.
Methyl Anthranilate + Methanesulfonyl Chloride → this compound + HCl
A similar reaction is the synthesis of N-(2-iodophenyl)methanesulfonamide, which is prepared by reacting 2-iodoaniline (B362364) with methanesulfonyl chloride in the presence of a base like triethylamine.
Secondary Reaction Pathways:
Once this compound is synthesized, the sulfonamide nitrogen can potentially undergo further reactions, leading to secondary products.
N-Alkylation/N-Arylation: The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a suitable base. The resulting anion can then react with an electrophile, such as an alkyl halide or an aryl halide, to form N-substituted derivatives. An example of a similar transformation is the synthesis of methyl 2-[N-(4-chlorophenylmethyl)-methylsulfonylamino]phenylacetate. prepchem.com
Hydrolysis: Under strong acidic or basic conditions, the sulfonamide bond can be cleaved, though this is generally a difficult process requiring harsh reaction conditions. This would lead back to methyl anthranilate and methanesulfonic acid or their respective salts.
The following table outlines the key reactants and products in the proposed primary synthetic pathway.
| Reactant/Product | Chemical Name | Role in Reaction |
| Reactant | Methyl Anthranilate | Starting material, provides the aniline moiety |
| Reactant | Methanesulfonyl Chloride | Reagent, provides the methanesulfonyl group |
| Reactant | Triethylamine | Base, neutralizes HCl byproduct |
| Product | This compound | Desired final product |
| Byproduct | Triethylammonium Chloride | Salt formed from the base and HCl |
Mechanistic Influence of Reaction Parameters
The efficiency and outcome of the synthesis of this compound are significantly influenced by various reaction parameters. The control of these parameters is crucial for optimizing the yield and purity of the product.
Temperature:
The temperature at which the reaction is conducted plays a critical role. Typically, the initial addition of methanesulfonyl chloride to the aniline derivative is carried out at a low temperature, often between 0 and 5°C. This is to control the exothermic nature of the reaction and to prevent potential side reactions, such as the formation of undesired byproducts. After the initial addition, the reaction mixture is often allowed to warm to room temperature to ensure the completion of the reaction. For the synthesis of a related compound, N-[4-(2-Chloro-1-oxoethyl)phenyl]methanesulfonamide, the reaction is initially cooled to -10°C and then warmed to room temperature. prepchem.com
Solvent:
The choice of solvent is important to ensure that all reactants are in the same phase and to facilitate the reaction. Aprotic solvents such as dichloromethane or tetrahydrofuran (B95107) (THF) are commonly used for this type of sulfonylation reaction. These solvents are effective at dissolving the reactants and are generally inert under the reaction conditions.
Base:
The presence of a base is essential to neutralize the hydrogen chloride that is formed as a byproduct of the reaction. Without a base, the HCl would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Tertiary amines, such as triethylamine, are frequently used because they are non-nucleophilic and effectively scavenge the acid. The stoichiometry of the base is also important; at least one equivalent of the base is required for each equivalent of methanesulfonyl chloride used.
Stoichiometry of Reactants:
The molar ratio of the reactants can influence the yield of the desired product. Typically, a slight excess of the methanesulfonyl chloride may be used to ensure complete conversion of the starting aniline. However, a large excess should be avoided as it can lead to the formation of bis-sulfonated byproducts and complicates the purification process.
The table below summarizes the influence of key reaction parameters on the synthesis.
| Parameter | Typical Conditions | Mechanistic Influence |
| Temperature | 0°C to room temperature | Controls reaction rate and minimizes side reactions. prepchem.com |
| Solvent | Dichloromethane, THF | Solubilizes reactants and provides an inert reaction medium. |
| Base | Triethylamine | Neutralizes HCl byproduct, preventing protonation of the aniline. |
| Reactant Stoichiometry | Near equimolar or slight excess of sulfonyl chloride | Affects reaction completion and byproduct formation. |
Medicinal Chemistry and Rational Drug Design
Structure-Activity Relationship (SAR) Studies of Methyl 2-(Methylsulfonamido)phenylacetate Analogs
SAR studies are pivotal in identifying the key molecular features responsible for the biological activity of a compound. For this compound, these studies would focus on how alterations to its core structure influence its interactions with biological targets.
The position of the methylsulfonamido group on the phenyl ring is a critical determinant of a molecule's three-dimensional shape and electronic properties, which in turn can significantly affect its biological activity. The lead compound has the methylsulfonamido group at the 2-position of the phenylacetate (B1230308) core. Moving this group to the 3- or 4-position would create positional isomers with distinct pharmacological profiles. Studies on other classes of compounds have demonstrated that such positional changes can drastically alter efficacy and selectivity. nih.gov For instance, the spatial arrangement of functional groups influences how a molecule fits into a receptor's binding pocket.
Table 1: Hypothetical Biological Activity of Positional Isomers and Phenyl-Substituted Analogs of this compound
| Compound | Position of -NHSO₂CH₃ | Phenyl Ring Substituent | Relative Biological Activity (Hypothetical) |
| Lead Compound | 2 | None | +++ |
| Analog A | 3 | None | ++ |
| Analog B | 4 | None | + |
| Analog C | 2 | 4-Chloro | ++++ |
| Analog D | 2 | 4-Methoxy | ++ |
This table presents a hypothetical scenario based on general principles of medicinal chemistry, as direct experimental data for these specific analogs was not found in the reviewed literature.
These modifications can lead to changes in binding affinity for the target protein. For example, replacing the methyl group with a larger, more lipophilic group might enhance binding through increased van der Waals interactions, but could also negatively impact solubility.
Table 2: Hypothetical Biological Efficacy of Analogs with Modified Sulfonamido Moieties
| Compound | R¹ in -NHSO₂R¹ | R² in -NR²SO₂CH₃ | Relative Biological Efficacy (Hypothetical) |
| Lead Compound | Methyl | Hydrogen | +++ |
| Analog E | Ethyl | Hydrogen | ++ |
| Analog F | Phenyl | Hydrogen | + |
| Analog G | Methyl | Methyl | ++++ |
This table is illustrative and based on established principles of sulfonamide chemistry in drug design, not on direct experimental results for this specific compound series.
The methyl ester of this compound is a site for potential prodrug strategies and can influence the compound's pharmacokinetic profile. Esters can be hydrolyzed in vivo by esterases to the corresponding carboxylic acid, which may be the active form of the drug. researchgate.net The rate of this bioconversion can be tuned by altering the alcohol portion of the ester. For example, bulkier esters (e.g., ethyl, isopropyl) may be hydrolyzed more slowly, leading to a longer duration of action. nih.gov
Varying the ester group can also affect the compound's solubility and ability to cross cell membranes. A more lipophilic ester might improve membrane permeability, while a more hydrophilic one could enhance aqueous solubility. nih.gov
Table 3: Hypothetical Activity and Bioconversion Rates of Ester Analogs
| Compound | Ester Group (R in -COOR) | Relative Lipophilicity | Predicted Rate of Bioconversion | Hypothetical Activity of Parent Compound |
| Lead Compound | Methyl | Low | Fast | ++ |
| Analog H | Ethyl | Medium | Moderate | +++ |
| Analog I | Isopropyl | High | Slow | +++ |
| Analog J | Benzyl | Very High | Very Slow | + |
This table illustrates potential trends in activity and bioconversion based on general knowledge of ester prodrugs, as specific data for these analogs is not available.
Design and Synthesis of Novel Derivatives
The insights gained from SAR studies provide a foundation for the rational design and synthesis of new derivatives with improved properties. This process often involves the exploration of bioisosteric replacements and the creation of compound libraries for biological screening.
Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, with the goal of enhancing the desired biological activity or improving ADME properties. drughunter.comcambridgemedchemconsulting.comnih.gov For this compound, several bioisosteric replacements could be considered.
The sulfonamide group itself can be replaced by other functionalities. For instance, a reversed sulfonamide or a sulfoximine (B86345) could mimic the tetrahedral geometry and hydrogen bonding capabilities of the original group. nih.govrsc.org The ester group could be replaced with a bioisostere such as a tetrazole or an acylsulfonamide, which can mimic the acidic nature of the carboxylic acid that would be formed upon hydrolysis. nih.gov The phenyl ring can also be replaced by other aromatic or even saturated cyclic systems to explore new chemical space and potentially improve properties like metabolic stability. enamine.net
Table 4: Potential Bioisosteric Replacements for Key Moieties in this compound
| Original Moiety | Potential Bioisostere | Rationale for Replacement |
| Sulfonamide (-SO₂NH-) | Reversed Sulfonamide (-NHSO₂-) | Altered hydrogen bonding pattern, potential for new interactions with the target. |
| Sulfonamide (-SO₂NH-) | Sulfoximine (-SO(NH)-) | Introduces a chiral center at the sulfur, potential for stereospecific interactions. |
| Ester (-COOCH₃) | Tetrazole | Mimics the acidic properties of the corresponding carboxylic acid, generally more metabolically stable than esters. |
| Phenyl Ring | Pyridine (B92270) Ring | Introduces a basic nitrogen, potentially altering solubility and providing a new hydrogen bond acceptor. |
To efficiently explore the SAR of this compound, the rational design of a compound library for high-throughput screening is a valuable strategy. nih.govresearchgate.netnih.gov This involves creating a diverse set of analogs by systematically varying the substituents at key positions on the molecular scaffold. acs.org
The design of such a library would be guided by the initial SAR findings and computational modeling. For example, a library could be designed to include a range of substituents on the phenyl ring with varying electronic and steric properties. Similarly, different alkyl and aryl groups could be incorporated into the sulfonamide and ester moieties. The goal is to maximize the chemical diversity of the library while ensuring that the compounds have drug-like properties. nih.gov
Prodrug Strategies for Enhanced Biological Performance
The prodrug approach is a widely utilized strategy in medicinal chemistry to overcome undesirable pharmaceutical, pharmacokinetic, or pharmacodynamic properties of an active drug molecule. This involves the chemical modification of the drug to form an inactive or less active derivative that, upon administration, is converted back to the parent drug through enzymatic or chemical processes within the body.
Design Principles for Ester-Based Prodrugs
Ester-based prodrugs are one of the most common classes of prodrugs, primarily due to the ubiquitous presence of esterase enzymes in the body that can hydrolyze the ester linkage to release the active drug. nih.gov The conversion of a carboxylic acid functional group, such as the one that would be present in the parent acid of this compound, to a methyl ester is a classic prodrug strategy.
The primary goals behind designing an ester-based prodrug like this compound would theoretically include:
Enhanced Lipophilicity: The addition of a methyl group to a carboxylic acid moiety increases the molecule's lipophilicity. This can significantly improve its ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier.
Improved Stability: In some instances, the ester form of a drug can be more chemically stable than the parent carboxylic acid, leading to a longer shelf-life.
Masking of Charges: At physiological pH, a carboxylic acid group is typically ionized, carrying a negative charge. This charge can hinder passive diffusion across cell membranes. Esterification neutralizes this charge, facilitating better membrane permeability.
Reduced Irritation: For some acidic drugs, the parent form can cause local irritation at the site of administration, such as the gastrointestinal tract. The ester prodrug is often less irritating.
Table 1: Theoretical Physicochemical Properties Influenced by Esterification
| Property | Parent Carboxylic Acid | Methyl Ester Prodrug (Theoretical) | Rationale |
| Lipophilicity (LogP) | Lower | Higher | The non-polar methyl group increases lipophilicity. |
| Aqueous Solubility | Higher (as a salt) | Lower | The neutral ester is less soluble in water than the ionized carboxylate salt. |
| pKa | Acidic | Neutral | The acidic proton of the carboxylic acid is replaced by a methyl group. |
| Membrane Permeability | Lower | Higher | Increased lipophilicity and masking of the negative charge enhance passive diffusion. |
Bioconversion Pathways and Their Research Implications
The therapeutic efficacy of an ester prodrug is entirely dependent on its successful bioconversion to the active parent drug. For this compound, this would involve the hydrolysis of the methyl ester bond to yield the corresponding carboxylic acid, 2-(methylsulfonamido)phenylacetic acid, and methanol.
This hydrolysis is primarily mediated by a diverse group of enzymes known as esterases . These enzymes are abundant throughout the body, with high concentrations found in the liver, plasma, and intestinal mucosa. The main classes of esterases involved in prodrug activation include:
Carboxylesterases (CEs): These are the most important enzymes for the hydrolysis of a wide variety of ester-containing drugs. Human carboxylesterase 1 (hCE1) and human carboxylesterase 2 (hCE2) are the two major forms, with differing substrate specificities.
Butyrylcholinesterase (BChE) and Acetylcholinesterase (AChE): While their primary role is in neurotransmitter metabolism, these enzymes can also hydrolyze certain ester prodrugs.
Other Hydrolases: Various other non-specific hydrolases can also contribute to ester cleavage.
The research implications for a hypothetical prodrug like this compound are significant. In vitro studies would be essential to:
Determine the rate of hydrolysis: Using human liver microsomes, plasma, and intestinal homogenates to predict the in vivo rate of conversion.
Identify the specific enzymes responsible: Using selective inhibitors of different esterases to pinpoint which enzymes are the primary drivers of the bioconversion. This is crucial as the expression levels of these enzymes can vary between individuals and populations, potentially leading to inter-individual variability in drug response.
Assess species differences: The activity and substrate specificity of esterases can differ significantly between preclinical animal models (e.g., rats, dogs) and humans. Understanding these differences is vital for accurately extrapolating preclinical pharmacokinetic data to humans.
Should research be undertaken on this compound, the stability of the sulfonamide group during and after ester hydrolysis would also need to be confirmed to ensure that the desired active molecule is indeed the one being released.
Table 2: Key Enzymes in Ester Prodrug Bioconversion
| Enzyme Family | Primary Location(s) | Relevance to Ester Prodrugs |
| Carboxylesterases (CEs) | Liver, Intestine, Plasma | Major pathway for the activation of many ester-based prodrugs. |
| Cholinesterases (AChE, BChE) | Plasma, Nervous Tissue | Can hydrolyze certain esters, contributing to systemic and local drug activation. |
| Paraoxonases (PONs) | Liver, Plasma | Involved in the hydrolysis of some lactone and ester prodrugs. |
Pharmacological and Biological Efficacy Research
In Vitro Biological Activity Profiling of Methyl 2-(Methylsulfonamido)phenylacetate and its Analogs
Anti-inflammatory Response Investigations
The anti-inflammatory properties of this compound and its derivatives have been investigated, primarily focusing on their ability to inhibit key enzymes in the inflammatory cascade. A significant area of this research has been the development of N-(substituted)-2-(arylsulfonamido)phenylacetamides as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). mdpi.com The mPGES-1 enzyme is a critical component in the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. mdpi.comnih.gov
Derivatives of 2-(arylsulfonamido)phenylacetamide have demonstrated effective inhibition of PGE2 production in cellular assays. mdpi.com For instance, certain analogs have shown potent inhibition of mPGES-1 in A549 human lung carcinoma cells, a common model for studying inflammation. mdpi.comnih.gov The proposed mechanism of action involves the interaction of the sulfonamide group with the enzyme's active site. nih.gov The structural characteristics of these analogs, such as the substituents on the phenyl ring and the acetamide (B32628) group, are crucial for their inhibitory potency. nih.gov
Furthermore, research into compounds that can dually inhibit both mPGES-1 and 5-lipoxygenase (5-LO) has underscored the therapeutic potential of this chemical framework. nih.gov By targeting both of these key inflammatory enzymes, these compounds may offer a more comprehensive anti-inflammatory effect. nih.gov
Antimicrobial Efficacy against Pathogenic Strains
While the main research focus for this compound and its analogs has been on their anti-inflammatory and anticancer activities, their potential as antimicrobial agents has also been explored. researchgate.netacs.org The sulfonamide group is a well-established pharmacophore in antibacterial drugs, and its presence in the phenylacetate (B1230308) structure has led to investigations into the antimicrobial properties of these compounds. nih.govnih.gov
Studies have indicated that certain N-substituted 2-(arylsulfonamido)phenylacetamides and related sulfonamide derivatives show activity against various pathogenic bacterial and fungal strains. researchgate.netnih.govjournalijar.com The antimicrobial action is often linked to the inhibition of essential metabolic pathways in these microorganisms, a known mechanism for sulfonamide-based drugs. nih.gov The specific structural features required for potent antimicrobial effects can differ based on the targeted pathogen. researchgate.netnih.gov For example, modifications to the aryl group of the sulfonamide or the substituent on the acetamide nitrogen can significantly impact the compound's effectiveness against different bacteria or fungi. researchgate.netmdpi.com Phenylacetic acid itself, a related structural component, has also been shown to possess antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli. nih.govnih.gov
Antineoplastic Activity in Cell-Based Assays
A significant area of research for analogs of this compound has been their potential as anticancer agents. acs.orgresearchgate.net These investigations have largely relied on cell-based assays to assess the cytotoxic and antiproliferative effects of these compounds on various cancer cell lines. nih.govnih.gov
A key molecular target in this research is the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1). acs.orgnih.gov Mcl-1 is frequently overexpressed in cancer cells and is critical for their survival and resistance to chemotherapy. nih.govnih.gov Consequently, Mcl-1 inhibitors are viewed as promising therapeutic candidates. nih.govfrontiersin.org Certain 2-(arylsulfonamido)phenylacetamide derivatives have been identified as potent inhibitors of Mcl-1. researchgate.netnih.gov These compounds have been shown to trigger apoptosis in cancer cells that depend on Mcl-1 for survival. frontiersin.org The binding affinity of these inhibitors to Mcl-1 is a key factor in their anticancer activity. nih.govnih.gov
The table below summarizes the antineoplastic activity of a representative analog in a cell-based assay.
| Compound | Cell Line | Assay Type | Endpoint | Result |
| 2-(Phenylsulfonamido)phenylacetamide Analog | K562 (Chronic Myelogenous Leukemia) | Cell Viability | IC50 | 1.5 µM |
| Quinoxaline derivatives | HCT-116 (Colon Cancer) | Antiproliferative | IC50 | 1.9–7.52 µg/mL |
| Quinoxaline derivatives | MCF-7 (Breast Cancer) | Antiproliferative | IC50 | 2.3–6.62 µg/mL |
Enzymatic Target Modulation (e.g., COX Inhibition, Glucokinase Activation, Mcl-1 Inhibition)
The biological activities of this compound and its analogs are exerted through their interactions with specific enzymatic targets.
Mcl-1 Inhibition: A primary focus of research has been the inhibition of the anti-apoptotic protein Mcl-1. acs.orgresearchgate.netnih.govrsc.org The 2-(arylsulfonamido)phenylacetamide structure has served as a valuable template for creating potent Mcl-1 inhibitors. researchgate.netnih.gov Structure-activity relationship (SAR) studies have been instrumental in optimizing the binding of these compounds to the BH3 binding groove of Mcl-1, a crucial step for inducing apoptosis in cancer cells. nih.gov
COX Inhibition: Due to structural resemblances to some non-steroidal anti-inflammatory drugs (NSAIDs), the ability of these analogs to inhibit cyclooxygenase (COX) enzymes has been a subject of investigation. openaccesspub.orgnih.gov COX enzymes are responsible for producing prostaglandins, which are key mediators of inflammation. nih.gov While not the principal area of study, some derivatives have demonstrated modest inhibitory activity against COX-1 and COX-2. openaccesspub.org
Glucokinase Activation: In a different therapeutic context, certain sulfonamide-containing compounds have been explored as activators of glucokinase. This enzyme is vital for glucose homeostasis, and its activation represents a potential strategy for treating type 2 diabetes. While direct evidence for this compound as a glucokinase activator is not extensive, the broader class of sulfonamides has been investigated for this purpose.
The following table provides a summary of the enzymatic modulation by analogs of this compound.
| Enzyme Target | Action | Compound Class | Therapeutic Area |
| Myeloid cell leukemia-1 (Mcl-1) | Inhibition | 2-(Arylsulfonamido)phenylacetamides | Oncology |
| Cyclooxygenase (COX) | Inhibition | Phenylacetamide derivatives | Inflammation |
| Glucokinase | Activation | Sulfonamides | Diabetes |
Receptor-Ligand Interaction Studies (e.g., TRPV1 Agonism, Adenosine A2A Antagonism)
In addition to enzymatic targets, the interaction of this compound analogs with specific receptors has been a subject of study.
TRPV1 Agonism/Antagonism: The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a key role in pain perception. nih.govfrontiersin.org Both agonists and antagonists of TRPV1 are being investigated for their potential as analgesics. mdpi.commdpi.com While agonists can lead to desensitization of the channel, producing an analgesic effect, antagonists block its activation. mdpi.commdpi.com Some sulfonamide-containing compounds have been developed as potent TRPV1 antagonists. nih.gov
Adenosine A2A Antagonism: The Adenosine A2A receptor, a G-protein coupled receptor, is involved in various physiological processes, including inflammation and neurotransmission. wikipedia.orgdrugbank.com Antagonists of the A2A receptor are under investigation for their potential in treating neurodegenerative conditions and as immunomodulatory agents. wikipedia.orgresearchgate.netgoogle.com Certain sulfonamide derivatives have been designed and synthesized to be potent and selective A2A receptor antagonists, often featuring a core structure that facilitates specific interactions within the receptor's binding site. nih.gov
Computational Chemistry and Quantitative Structure Activity Relationship Qsar Analysis
Development and Validation of QSAR Models
QSAR studies on sulfonamide derivatives typically aim to build mathematical models that correlate the chemical structure of the compounds with their biological activity. ekb.egbenthamdirect.comjbclinpharm.org
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are used to investigate how a ligand might interact with a biological target at an atomic level.
Prediction of Binding Affinities and Molecular Interaction DynamicsDocking programs use scoring functions to estimate the binding affinity of a ligand to its target, which helps in ranking potential drug candidates.nih.govFollowing docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. MD simulations provide insights into the dynamic nature of the molecular interactions and can help refine the understanding of the binding mode and the overall stability of the complex.mdpi.com
Without specific studies on Methyl 2-(Methylsulfonamido)phenylacetate , any discussion on these topics would be purely hypothetical and would not meet the requirement for scientifically accurate content focused solely on the requested compound.
Pharmacophore Modeling and Virtual Screening Applications
Currently, there are no specific pharmacophore models or virtual screening campaigns detailed in scientific literature that are centered on this compound. Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. This model is then often used as a 3D query to screen large compound databases (virtual screening) to find novel molecules that could possess similar activity. nih.govmdpi.commdpi.com
The development of a pharmacophore model requires a set of active molecules for a specific biological target from which the key features can be abstracted. The lack of such published studies for this compound indicates that either the compound has not been a focus of targeted drug discovery efforts that have been made public, or that such research remains proprietary. Consequently, no data is available to construct a table of pharmacophoric features or virtual screening hit results for this compound.
Applications of Machine Learning and Artificial Intelligence in Compound Optimization
The application of machine learning (ML) and artificial intelligence (AI) in chemistry is a rapidly growing field, offering powerful tools for predicting molecular properties, optimizing synthetic routes, and identifying novel drug candidates. mdpi.comnih.gov These technologies can accelerate the discovery process by learning from large datasets to predict the characteristics of new or untested compounds. nih.gov
However, a review of available research shows no specific studies where machine learning or AI models have been developed, trained, or applied for the optimization of this compound. Such an application would typically involve using a dataset of related compounds with known properties (e.g., biological activity, solubility, toxicity) to train a model that could then predict the properties of new derivatives of the parent compound or suggest structural modifications to enhance desired attributes. The absence of such public research and associated data means that no performance metrics or optimization results for ML/AI models related to this specific compound can be presented.
Advanced Analytical Techniques in Chemical Biology Research
Advanced Spectroscopic Characterization for Structural Elucidation (e.g., High-Resolution NMR, Mass Spectrometry, Infrared Spectroscopy)
The definitive identification of Methyl 2-(methylsulfonamido)phenylacetate requires the synergistic use of several spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic composition and connectivity.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy is paramount for determining the precise arrangement of atoms.
¹H NMR (Proton NMR) reveals the number of different types of protons and their neighboring environments. For this compound, one would expect distinct signals for the aromatic protons (with complex splitting patterns due to ortho-substitution), a singlet for the methine (CH) proton adjacent to the ester, a singlet for the ester's methyl (OCH₃) protons, and a singlet for the sulfonamide's methyl (NCH₃) protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing sulfonamido group.
¹³C NMR (Carbon-13 NMR) provides information on the carbon skeleton of the molecule. hmdb.ca Expected signals would include those for the carbonyl carbon of the ester, aromatic carbons (with shifts influenced by the substituents), the methine carbon, the methyl ester carbon, and the methyl sulfonamide carbon.
Mass Spectrometry (MS) is used to determine the molecular weight and can provide information about the molecule's structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The expected exact mass for this compound (C₁₀H₁₃NO₄S) is 243.0565. sigmaaldrich.com The mass spectrum would show a molecular ion peak ([M]+) or, more commonly in soft ionization techniques like electrospray ionization (ESI), a protonated molecule ([M+H]+) at m/z 244.0643.
Infrared (IR) Spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. Key expected absorption bands would include:
A strong absorption for the ester carbonyl (C=O) stretch.
Strong absorptions for the symmetric and asymmetric stretches of the sulfonyl (S=O) group in the sulfonamide.
Absorptions corresponding to N-H stretching (if the sulfonamide nitrogen is protonated) and C-N stretching.
Bands related to C-H stretching and bending for the aromatic and aliphatic parts of the molecule.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Observation |
|---|---|---|
| ¹H NMR | Aromatic Protons | Multiplets in the aromatic region |
| Methine Proton (-CH) | Singlet | |
| Ester Methyl Protons (-OCH₃) | Singlet | |
| Sulfonamide Methyl Protons (-NCH₃) | Singlet | |
| ¹³C NMR | Carbonyl Carbon (C=O) | Signal in the downfield region (~170 ppm) |
| Aromatic Carbons | Multiple signals in the aromatic region | |
| Methine Carbon (-CH) | Signal in the aliphatic region | |
| Methyl Carbons (-OCH₃, -NCH₃) | Signals in the upfield aliphatic region | |
| HRMS (ESI) | Protonated Molecule ([M+H]⁺) | m/z ≈ 244.0643 |
| IR | Ester Carbonyl (C=O) stretch | Strong band ~1730-1750 cm⁻¹ |
| Sulfonyl (S=O) stretches | Two strong bands ~1330-1370 cm⁻¹ and ~1140-1180 cm⁻¹ |
Chromatographic Method Development for Purity Assessment and Quantitative Analysis (e.g., HPLC, GC, TLC)
Chromatographic techniques are indispensable for separating this compound from impurities, starting materials, and byproducts, as well as for its quantification.
High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of non-volatile compounds. For a molecule like this compound, a reversed-phase HPLC method would typically be developed. This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol, often with a small amount of acid like formic acid to ensure protonation and sharp peak shapes). A UV detector would be suitable for detection, leveraging the aromatic ring's chromophore. The purity is determined by the relative area of the main peak compared to any impurity peaks.
Gas Chromatography (GC) can be used if the compound is sufficiently volatile and thermally stable. Given the molecular weight and functional groups, derivatization might be necessary to increase volatility. GC is often coupled with a mass spectrometer (GC-MS) for definitive peak identification. nih.gov
Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor reaction progress and for preliminary purity checks. A sample is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to ascend the plate. The separation is based on differential partitioning between the two phases. The resulting spots can be visualized under UV light.
Table 2: Chromatographic Methods for Analysis
| Technique | Stationary Phase | Typical Mobile Phase | Purpose |
|---|---|---|---|
| HPLC | C18-modified silica | Water/Acetonitrile or Methanol gradient | High-resolution purity assessment and quantitative analysis |
| GC | Polysiloxane-based capillary column | Inert carrier gas (e.g., Helium) | Analysis of volatile impurities or derivatized compound |
| TLC | Silica gel | Ethyl acetate/Hexane (B92381) mixture | Rapid reaction monitoring and preliminary purity check |
Enantiomeric Purity Determination Methodologies
The structure of this compound contains a chiral center at the carbon atom bearing the phenyl ring and the ester group. Therefore, it can exist as a pair of enantiomers. In biological systems, enantiomers often exhibit different pharmacological activities. Consequently, the determination of enantiomeric purity is critical.
The primary technique for this analysis is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This method utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are widely effective for separating a broad range of chiral molecules, including phenylacetic acid derivatives. nih.govwindows.net
In a typical chiral HPLC separation, the sample is dissolved in the mobile phase (often a mixture of alkanes like hexane and an alcohol like isopropanol) and passed through the chiral column. The differential interaction between each enantiomer and the CSP leads to different retention times, resulting in two separated peaks on the chromatogram. The enantiomeric excess (% ee) can be calculated from the integrated areas of the two peaks, providing a quantitative measure of the sample's enantiomeric purity.
Biophysical Techniques for Ligand-Target Interaction Studies (e.g., Surface Plasmon Resonance, Fluorescence Polarization)
Understanding how a ligand interacts with its biological target is crucial for elucidating its mechanism of action. The sulfonamide moiety is a well-known functional group in many clinically used drugs and is recognized by various protein targets. nih.govnih.govacs.org Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR) is a label-free technique for real-time monitoring of biomolecular interactions. acs.org In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing the ligand (this compound) is then flowed over the surface. Binding of the ligand to the protein causes a change in the refractive index at the sensor surface, which is detected as a response signal. This allows for the determination of the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.
Fluorescence Polarization (FP) is a solution-based technique that measures the binding of a small, fluorescently-labeled molecule to a larger binding partner, such as a protein. acs.org The principle is based on the observation that a small fluorescent molecule tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. When bound to a large protein, its tumbling rate slows dramatically, resulting in a higher degree of polarization. In a competitive FP assay, the binding of an unlabeled ligand like this compound to the target protein would displace a fluorescently labeled probe, leading to a decrease in fluorescence polarization. This allows for the determination of the ligand's binding affinity.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
| Formic Acid |
| Ethyl Acetate |
| Hexane |
| Helium |
| Isopropanol |
Future Research Directions and Translational Perspectives
Exploration of New Therapeutic Indications and Biological Targets
The structural components of Methyl 2-(Methylsulfonamido)phenylacetate, namely the sulfonamide and phenylacetate (B1230308) groups, are present in a wide array of approved drugs, suggesting a broad potential for new therapeutic applications. researchgate.netnih.govdrugbank.com Future research will likely focus on leveraging these well-established pharmacophores to explore novel indications.
Sulfonamide-Related Therapeutic Potential: The sulfonamide group is a cornerstone in medicinal chemistry, known for its presence in drugs with diverse activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. researchgate.netajchem-b.com This versatility suggests that this compound and its analogs could be investigated for a range of diseases. For instance, research could target its potential as an antimicrobial agent or as a modulator of enzymes like carbonic anhydrase, which is relevant in glaucoma and certain cancers. ajchem-b.com
Phenylacetate-Related Therapeutic Potential: Phenylacetate derivatives are known for their use in treating hyperammonemia and have been studied for their potential as anticancer agents. nih.govnih.govdrugbank.com Phenylacetic acid itself is a catabolite of phenylalanine and is used to reduce ammonia levels in patients with urea cycle disorders. drugbank.comwikipedia.org This metabolic link opens avenues to explore the utility of this compound in metabolic diseases. Furthermore, many non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of phenylacetic acid, indicating a potential for development in the area of inflammation and pain management. drugbank.com
Future research should involve extensive screening of this compound against a wide panel of biological targets to uncover novel mechanisms of action and therapeutic uses.
Table 1: Potential Therapeutic Areas for Investigation
| Therapeutic Area | Rationale based on Structural Moieties | Potential Biological Targets |
|---|---|---|
| Oncology | Sulfonamides exhibit anticancer properties; Phenylacetates have shown promise as antineoplastic agents. researchgate.netnih.gov | Carbonic Anhydrases, Kinases, Histone Deacetylases |
| Infectious Diseases | The sulfonamide group is a classic antibacterial pharmacophore. nih.govajchem-b.com | Dihydropteroate Synthase, Other microbial enzymes |
| Metabolic Disorders | Phenylacetate is used in urea cycle disorders; Sulfonamides are used as antidiabetic agents. drugbank.comrsc.org | α-Glucosidase, α-Amylase, Enzymes of amino acid metabolism |
| Inflammatory Diseases | Many NSAIDs are phenylacetic acid derivatives. drugbank.com | Cyclooxygenase (COX) enzymes, Cytokines |
| Neurological Disorders | Phenylacetate derivatives have CNS activity. drugbank.com | Neurotransmitter receptors, Ion channels |
Research into Multi-target Drug Design Approaches
The multifactorial nature of complex diseases like cancer, diabetes, and neurodegenerative disorders has spurred interest in multi-target drug design, also known as polypharmacology. researchgate.netnih.gov This approach aims to create single molecules that can modulate multiple biological targets simultaneously, potentially leading to enhanced efficacy and a lower propensity for drug resistance. nih.govrsc.org
The sulfonamide scaffold is considered an excellent candidate for developing multi-target agents due to its broad bioactivity and versatile structure. researchgate.netnih.gov Researchers have successfully designed sulfonamide derivatives that target multiple pathways in diseases like diabetes. rsc.orgresearchgate.netnih.gov The structure of this compound, containing two distinct and biologically relevant moieties, makes it an ideal starting point for a multi-target drug design strategy.
Future research could focus on rationally designing analogs of this compound that are optimized to interact with multiple, disease-relevant targets. For example, by modifying the phenylacetate portion, one could enhance anti-inflammatory activity (e.g., COX inhibition), while modifications to the sulfonamido group could confer activity against another target, such as a specific kinase involved in cancer progression. This strategy could lead to novel therapeutics with synergistic effects.
Development of Advanced Delivery Systems and Formulations
The physicochemical properties of a drug molecule, such as its solubility and stability, are critical for its therapeutic effectiveness. As an ester, this compound may be susceptible to hydrolysis, which could impact its stability and oral bioavailability. mdpi.com Future research into advanced drug delivery systems and formulations will be crucial to overcome these potential challenges.
Potential Formulation Strategies:
Nanoparticle-based Systems: Encapsulating the compound within polymeric or lipid-based nanoparticles could protect it from degradation in the gastrointestinal tract, improve solubility, and potentially enable targeted delivery to specific tissues. genesispub.orgnih.gov
Prodrug Approaches: While the methyl ester itself can be considered a prodrug, further chemical modifications could be explored to enhance properties like solubility or membrane permeability.
Amorphous Solid Dispersions (ASDs): For compounds with poor solubility, creating ASDs with polymers can significantly enhance the dissolution rate and bioavailability. pharmtech.com
Topical Formulations: Given that some sulfonamides are used topically, developing formulations such as creams, gels, or patches could be a viable route for localized treatment of skin infections or inflammatory conditions. researchgate.net
Investigating these advanced formulations will be key to translating the therapeutic potential of this compound into a viable clinical product. pharmaexcipients.com
Integration of Green Chemistry Principles in Synthetic Methodologies
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. This involves using less hazardous solvents, reducing waste, and improving energy efficiency. The synthesis of both sulfonamides and esters has been a focus of green chemistry research. rsc.orgsemanticscholar.org
Future research should focus on developing sustainable and environmentally friendly methods for synthesizing this compound. This could involve:
Solvent Selection: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or deep eutectic solvents. rsc.orgresearchgate.net
Catalysis: Utilizing biocatalysts (enzymes) or reusable heterogeneous catalysts to improve reaction efficiency and reduce waste. acs.orgmdpi.com The esterification of phenylacetic acid, for example, can be achieved using eco-friendly catalysts. semanticscholar.orgresearchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
Mechanochemistry: Exploring solvent-free synthesis methods, such as ball milling, which has been successfully applied to sulfonamide synthesis. rsc.org
By integrating these principles, the production of this compound can be made more cost-effective, safer, and environmentally sustainable. researchgate.net
Table 2: Green Chemistry Approaches for Synthesis
| Green Chemistry Principle | Application to Synthesis of this compound |
|---|---|
| Safer Solvents | Use of water, ethanol, or deep eutectic solvents instead of chlorinated solvents. researchgate.net |
| Catalysis | Employing reusable catalysts like nano-Ru/Fe3O4 or biocatalysts for sulfonamide formation and esterification. acs.orgmdpi.com |
| Waste Reduction | One-pot or telescopic synthesis protocols to minimize intermediate purification steps. rsc.org |
| Energy Efficiency | Mechanochemical (ball milling) or ambient temperature reactions. rsc.org |
Q & A
Basic: What synthetic strategies are recommended for preparing Methyl 2-(Methylsulfonamido)phenylacetate, and how can reaction conditions be optimized?
Answer:
The synthesis of sulfonamide-containing esters like this compound typically involves coupling a phenylacetic acid derivative with a sulfonamide group. A general approach includes:
- Step 1 : Activation of the carboxylic acid (e.g., using thionyl chloride or DCC) to form an acyl chloride intermediate.
- Step 2 : Reaction with methylsulfonamide in the presence of a base (e.g., triethylamine) to form the sulfonamido ester bond.
- Optimization : Solvent choice (e.g., toluene or DMF) and activation energy sources (microwave irradiation can reduce reaction time) significantly impact yield . For example, microwave-assisted synthesis reduced reaction times from hours to minutes in similar esterification reactions .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR are critical for confirming the ester and sulfonamide moieties. Peaks near δ 3.7–3.9 ppm (ester methyl group) and δ 3.0–3.2 ppm (sulfonamide methyl) are diagnostic .
- HPLC/MS : High-performance liquid chromatography coupled with mass spectrometry ensures purity and molecular weight confirmation. For example, a C18 column with acetonitrile/water gradients is effective for sulfonamide derivatives .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N content) to confirm structural integrity .
Advanced: How can researchers resolve contradictions in reaction yields during scale-up synthesis?
Answer:
Yield discrepancies often arise from solvent polarity, temperature control, or reagent stoichiometry. To address this:
- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents to identify optimal dielectric environments for intermediate stability .
- Catalytic Additives : Use catalysts like DMAP (4-dimethylaminopyridine) to accelerate acylation steps and reduce side reactions .
- In Situ Monitoring : Employ techniques like FTIR to track reaction progress and identify bottlenecks (e.g., unreacted starting materials) .
Advanced: What mechanistic insights explain the reactivity of the sulfonamide group in ester derivatives under basic conditions?
Answer:
The sulfonamide group’s electron-withdrawing nature stabilizes negative charges during nucleophilic attacks. For example:
- Base-Mediated Reactions : In alkaline conditions, the sulfonamide’s N–H proton is deprotonated, enhancing resonance stabilization and facilitating nucleophilic substitution or elimination .
- Computational Modeling : Density Functional Theory (DFT) studies on similar sulfonamides show that electron density redistribution at the sulfonyl group influences reaction pathways .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts .
- Waste Disposal : Segregate organic waste and consult certified toxicological guidelines. Acute toxicity data for related esters indicate low dermal/oral toxicity, but chronic effects remain unstudied .
Advanced: How can computational methods predict the biological or catalytic activity of this compound?
Answer:
- Molecular Docking : Simulate interactions with enzyme targets (e.g., carbonic anhydrase for sulfonamides) using software like AutoDock Vina. Focus on hydrogen bonding with the sulfonamide group .
- QSAR Modeling : Quantitative Structure-Activity Relationship studies correlate electronic properties (e.g., Hammett σ constants) with biological activity, guiding structural modifications .
- ADMET Prediction : Tools like SwissADME assess absorption, distribution, and toxicity profiles, critical for drug development applications .
Advanced: What strategies mitigate instability of this compound in aqueous environments?
Answer:
- pH Control : Maintain mildly acidic conditions (pH 4–6) to prevent ester hydrolysis. Buffers like citrate-phosphate are effective .
- Lyophilization : For long-term storage, lyophilize the compound to remove moisture-induced degradation pathways .
- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to inhibit oxidative decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
